molecular formula C11H14N2O2 B052675 Benzyl 3-aminoazetidine-1-carboxylate CAS No. 112257-20-2

Benzyl 3-aminoazetidine-1-carboxylate

Cat. No. B052675
M. Wt: 206.24 g/mol
InChI Key: BSYBBTZXKIYFRW-UHFFFAOYSA-N
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Description

Benzyl 3-aminoazetidine-1-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. Its structure and properties make it a valuable building block in medicinal chemistry.

Synthesis Analysis

  • The synthesis of related cyclic fluorinated beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, involves bromofluorination and further oxidation, highlighting the complex pathways involved in synthesizing such compounds (Van Hende et al., 2009).
  • A novel synthesis method for 1,4-benzodiazepine derivatives demonstrates the intricate reactions involved in creating complex heterocyclic compounds, which may be similar to those used for benzyl 3-aminoazetidine-1-carboxylate (Wang et al., 2008).

Molecular Structure Analysis

  • The molecular structure of similar compounds, like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, demonstrates the complex arrangement of atoms and the potential for extensive hydrogen bonding, which is likely similar in benzyl 3-aminoazetidine-1-carboxylate (Hwang et al., 2006).

Chemical Reactions and Properties

  • The synthesis and epimerization studies of related azetidine compounds provide insights into the chemical behavior and reactions of benzyl 3-aminoazetidine-1-carboxylate (Soriano et al., 1980).
  • Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination is an example of the complex reactions that similar compounds can undergo (He et al., 2016).

Physical Properties Analysis

  • The study of similar compounds like (4S)-Benzyl 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate gives an idea of the physical properties, such as crystal structure and planarity, that benzyl 3-aminoazetidine-1-carboxylate might exhibit (Lin et al., 2007).

Scientific Research Applications

Synthesis Processes and Chemical Modifications

  • Synthesis of Azetidine Derivatives : The process of synthesizing various azetidine derivatives, including those related to Benzyl 3-aminoazetidine-1-carboxylate, involves multiple steps. For instance, the reaction of α,β-dibromo carbonyl ester with benzylamine results in the formation of 1-benzyl-2-carbomethoxy-4-methyl-azetidine, which, upon further processing, can yield related azetidine compounds (Soriano, Podraza, & Cromwell, 1980).

  • Synthesis for Antibacterial Applications : Azetidine derivatives obtained from reactions involving benzylamine have been used to synthesize novel fluoroquinolones, which show promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This demonstrates the potential use of Benzyl 3-aminoazetidine-1-carboxylate in creating effective antibacterial agents (Ikee et al., 2008).

  • Development of Fluorinated Amino Acids : The synthesis of fluorinated azetidine-carboxylic acids, which are valuable in medicinal chemistry, includes a pathway involving benzylamine derivatives. These fluorinated compounds have high potential as building blocks in drug development (Van Hende et al., 2009).

  • Conformational Studies in Peptides : N-Substituted 3-aminoazetidine-3-carboxylic acids, related to Benzyl 3-aminoazetidine-1-carboxylate, have been synthesized and incorporated into model peptides. Studies on these peptides reveal that these azetidine derivatives can induce specific conformations, such as β-turns, which are significant in the design of foldamers and new 3D structures in peptide research (Žukauskaitė et al., 2014).

Biomedical and Pharmacological Applications

  • Antispermatogenic Agents : Derivatives of benzyl-indazole-carboxylic acids, which are structurally related to Benzyl 3-aminoazetidine-1-carboxylate, have been explored for their potential as antispermatogenic agents. These compounds have shown significant effects on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).

  • Enantioselective Biotransformations : Racemic benzylazetidine-carbonitriles, closely related to Benzyl 3-aminoazetidine-1-carboxylate, have been subjected to enantioselective biotransformations. These processes yield azetidine-carboxylic acids and amide derivatives with high enantiomeric purity, demonstrating their potential in the synthesis of chiral pharmaceutical compounds (Leng et al., 2009).

  • Synthesis of Benzodiazepine Derivatives : A method involving aziridine-2-carboxylates, structurally related to Benzyl 3-aminoazetidine-1-carboxylate, has been developed for synthesizing 1,4-benzodiazepine derivatives. These compounds have potential applications in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders (Wang et al., 2008).

Safety And Hazards

Benzyl 3-aminoazetidine-1-carboxylate is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be stored in a tightly closed container, in a cool and dry place .

properties

IUPAC Name

benzyl 3-aminoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYBBTZXKIYFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585747
Record name Benzyl 3-aminoazetidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-aminoazetidine-1-carboxylate

CAS RN

112257-20-2
Record name Phenylmethyl 3-amino-1-azetidinecarboxylate
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Record name Benzyl 3-aminoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoazetidine, N1-CBZ-protected
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